N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide
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Overview
Description
N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
The synthesis of N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide typically involves multi-step reactions starting from readily available precursors. The reaction conditions often require the use of solvents like ethanol and catalysts such as triethylamine to facilitate the formation of the desired product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Scientific Research Applications
N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. For instance, it may inhibit bacterial enzymes, leading to antimicrobial effects . In cancer cells, it can interfere with cell division and induce apoptosis by targeting specific pathways .
Comparison with Similar Compounds
N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide is unique due to its specific structural features, such as the combination of a nitrophenyl group and a thiazole ring. Similar compounds include:
1,3,4-Thiadiazole derivatives: Known for their antimicrobial and anticancer properties.
Thiazole-based compounds: Exhibit a wide range of biological activities, including antiviral and anti-inflammatory effects.
Phenoxybenzamide derivatives: Used in medicinal chemistry for their potential therapeutic effects.
This compound stands out due to its specific combination of functional groups, which contribute to its unique chemical and biological properties.
Properties
IUPAC Name |
N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O4S/c26-21(18-11-4-5-12-20(18)29-17-9-2-1-3-10-17)24-22-23-19(14-30-22)15-7-6-8-16(13-15)25(27)28/h1-14H,(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNSBDZYRBIRVHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NC3=NC(=CS3)C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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